molecular formula C7H12O3 B011441 Glycidyl butyrate CAS No. 2461-40-7

Glycidyl butyrate

Cat. No. B011441
CAS RN: 2461-40-7
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-UHFFFAOYSA-N
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Description

Glycidyl butyrate is a chemical compound with the molecular formula C7H12O3 and a molar mass of 144.17 g/mol . It belongs to the class of glycidyl esters , which are derivatives of glycidol (oxirane-2-methanol). Glycidyl butyrate is characterized by its epoxide functional group and a butyrate ester moiety.


Synthesis Analysis

The synthesis of glycidyl butyrate involves the reaction between butyric acid (a four-carbon saturated fatty acid) and glycidol (2,3-epoxy-1-propanol). The reaction proceeds via an acid-catalyzed esterification process, resulting in the formation of the glycidyl butyrate ester. The stereochemistry of the product depends on the chirality of glycidol, leading to either the ®-(-)-glycidyl butyrate or (S)-(-)-glycidyl butyrate enantiomer .


Molecular Structure Analysis

     O      | C - C - O - CH2 - CH2 - CH2 - CH3      |      O 

Chemical Reactions Analysis

    Hydrolysis : In the presence of lipase enzymes , glycidyl butyrate undergoes hydrolysis to form glycidol (2,3-epoxy-1-propanol). This reaction is relevant in biocatalytic processes and can lead to the production of other valuable compounds .

Physical And Chemical Properties Analysis

  • Heat Capacity : The heat capacity at saturation pressure and constant pressure (ideal gas) has been studied across a wide temperature range .

Scientific Research Applications

Synthesis of Polyglycerols

Glycidyl butyrate (GB) is used in the controlled synthesis of polyglycerols through ring-opening polymerization (ROP). Polyglycerols are highly valued for their excellent hydrophilicity and biocompatibility as well as their multihydroxy nature .

Creation of Stereoregular Polymers

Starting from enantiopure GBs, well-defined poly(glycidyl ester)s with controlled molar mass and stereoregularity are achieved . This is thanks to the chemoselectivity of the bicomponent metal-free catalyst that prevents both transesterification and epimerization .

Production of Linear Polyglycerols

The pendant butyrate groups in the poly(glycidyl ester)s are readily cleaved by organobase-catalyzed methanolysis, yielding linear polyglycerols that inherit isotacticity and regioregularity from the parent polymers .

Synthesis of Copolyethers

Copolymerization of S GB and propylene oxide occurs in a random manner resulting in a series of narrowly distributed copolyethers with a precisely regulated number of pendant hydroxyl groups to afford tunable aqueous thermosensitivity .

Construction of Amphiphilic and Double-Hydrophilic Copolyethers

The method is further extended to construct polyglycerol-based amphiphilic and double-hydrophilic copolyethers by block copolymerization of R GB with tert-butyl glycidyl ether and ethylene oxide, respectively .

Hydrolysis to Form Glycidol

Glycidyl butyrate undergoes hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol .

Synthesis of Bioadhesives

One polymer, (GA-co-GB)-87, exhibits the proper adhesive strength to sufficiently adhere a collagen buttress to the jaws of a steel surgical stapler and easily release the buttress after firing to successfully cut, close, and implant the buttress into lung tissue in an ex vivo sheep model .

Future Directions

: NIST/TRC Web Thermo Tables (WTT) - Glycidyl Butyrate : Sigma-Aldrich - ®-(-)-Glycidyl Butyrate

Mechanism of Action

Target of Action

Glycidyl butyrate, a derivative of butyrate, primarily targets histone deacetylase (HDAC) in the body . HDAC plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone tails . This process is a key part of epigenetic regulation, which involves changes in gene activity without altering the DNA sequence .

Mode of Action

Glycidyl butyrate interacts with its targets by inhibiting HDAC . This inhibition leads to an increase in histone acetylation, which enhances the accessibility of genes to the transcription machinery . As a result, gene expression is regulated, leading to various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by glycidyl butyrate is the acetyl-CoA pathway . In this pathway, butyrate, a short-chain fatty acid, is produced through the microbial fermentation of dietary fibers in the colon . Butyrate has been shown to have multiple beneficial effects at both the intestinal and extraintestinal levels . It is also involved in the regulation of lipid and glucose metabolism, inflammation, oxidative stress, and neural signaling .

Pharmacokinetics

Glycidyl butyrate undergoes hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol . It may also be used to synthesize 1-butyroyl 2-oleoyl-3-bromo-sn-glycerol and ®-3-(dibenzo[b,e][1,4]dioxin-7-yl)-5-(hydroxymethyl)oxazolidin-2-one . .

Result of Action

The molecular and cellular effects of glycidyl butyrate’s action are primarily related to its role as an HDAC inhibitor . By inhibiting HDAC, glycidyl butyrate can regulate gene expression, leading to various physiological effects . These effects include the regulation of body weight, body composition, and glucose homeostasis . It also has regulatory effects on tissues and cells beyond the colon .

Action Environment

Environmental factors, particularly those related to diet and gut microbiota, can influence the action, efficacy, and stability of glycidyl butyrate . For instance, the production of butyrate is influenced by the composition of the gut microbiota, which in turn is affected by dietary factors . Therefore, a diet rich in fibers that promote the growth of butyrate-producing bacteria can enhance the production and action of butyrate .

properties

IUPAC Name

oxiran-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl butyrate

CAS RN

2461-40-7
Record name Glycidyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2461-40-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
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(R,R)-(salen)Co(II)
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1
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91 mg
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4.32 g
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32 mL
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297 mL
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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4.32 g
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297 mL
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0 (± 1) mol
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32 mL
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0.3 mL
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Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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reactant
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4.32 g
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297 mL
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5b
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Glycidyl Butyrate has the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol.

A: Gas chromatography [, ] is a widely used technique for the detection and analysis of Glycidyl Butyrate, particularly in reaction mixtures. Researchers often utilize chiral HPLC methods [, ] to determine the enantiomeric purity of Glycidyl Butyrate, especially when evaluating the success of enzymatic resolution processes.

A: Glycidyl Butyrate exists as two enantiomers, (R)-Glycidyl Butyrate and (S)-Glycidyl Butyrate. The (R)-enantiomer is a crucial chiral building block in the synthesis of linezolid [, , ], an oxazolidinone antibiotic. Therefore, efficient methods for separating the enantiomers are crucial for pharmaceutical applications.

A: Enzymatic resolution is a popular approach for separating Glycidyl Butyrate enantiomers. This method utilizes enzymes, specifically lipases [, , , , , , , ], to selectively hydrolyze one enantiomer, leaving the other intact. Porcine pancreatic lipase (PPL) [, , ] has been extensively studied for this purpose.

ANone: Various factors can impact the effectiveness of enzymatic resolution, including:

  • Lipase Source: Different lipases exhibit varying degrees of enantioselectivity towards Glycidyl Butyrate [, , ]. Researchers explore various sources, including microorganisms isolated from soil [, , ], to identify lipases with high enantioselectivity.
  • Reaction Conditions: Parameters like pH, temperature, substrate concentration, enzyme concentration, and reaction time significantly influence enzyme activity and enantioselectivity [, , , ]. Optimization of these conditions is essential for achieving high enantiomeric purity.
  • Reaction Medium: The choice of solvent can impact enzyme activity and enantioselectivity [, ]. Researchers have explored various organic solvents [] and biphasic systems [] to enhance the resolution process.
  • Immobilization: Immobilizing enzymes on solid supports can improve their stability and reusability [, ]. Studies have examined the impact of immobilization techniques on the performance of lipases in resolving Glycidyl Butyrate.

A: - Achieving high enantiomeric purity and conversion rates simultaneously can be challenging.- Some studies have reported product inhibition [], where the accumulating product can hinder enzyme activity and affect the resolution process.

A: Yes, researchers have explored chemical synthesis routes for obtaining enantiomerically pure Glycidyl Butyrate. One approach involves the regioselective opening of epichlorohydrin [], a chiral starting material, followed by reactions to introduce the butyrate group. This method can offer advantages in terms of scalability and cost-effectiveness compared to enzymatic resolution.

A: - Polycarbonate Synthesis: Glycidyl Butyrate serves as a monomer in the synthesis of polycarbonates [, ]. These polymers have potential applications as pressure-sensitive adhesives, including in biomedical settings.- Graft Copolymer Synthesis: The epoxide ring in Glycidyl Butyrate makes it amenable to ring-opening reactions with nucleophiles. This reactivity is exploited in the synthesis of graft copolymers [], where Glycidyl Butyrate units within a polymer chain react with functionalized molecules to introduce desired side chains.

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